Prulaurasin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

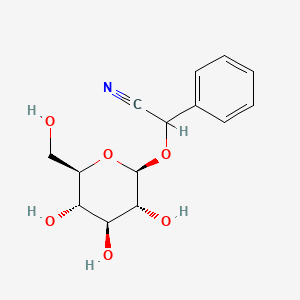

Prulaurasin, also known as (DL)-prunasin or prunasine, belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from mandelonitrile. This compound can also be converted into amygdalin. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Prunasin is a beta-D-glucoside, a cyanogenic glycoside, a nitrile and a monosaccharide derivative. It derives from a mandelonitrile.

科学研究应用

Prulaurasin, a cyanogenic glycoside found in various plants, particularly in the cherry laurel (Prunus laurocerasus), has garnered attention for its diverse applications in scientific research and other fields. This article explores the applications of this compound, focusing on its biochemical properties, toxicological implications, and potential uses in therapeutic contexts.

Toxicology Studies

This compound's toxicological profile is significant for understanding plant toxicity and safety in food consumption. Research has shown that ingestion of parts of the cherry laurel can lead to cyanide poisoning, with symptoms including gastrointestinal irritation and respiratory distress . Studies have developed rapid screening methods for detecting this compound and other cyanogenic glycosides in plant materials, which can be crucial for food safety assessments .

Biochemical Research

This compound is utilized in biochemical studies to investigate metabolic pathways involving cyanogenic glycosides. Its hydrolysis products, such as mandelonitrile, are of interest for their potential roles in plant defense mechanisms and their implications for human health when consumed .

Analytical Chemistry

High-performance liquid chromatography (HPLC) techniques are employed to quantify this compound levels in various plant tissues. For instance, a study measured this compound content in cherry laurel leaves, kernels, and pulps during ripening stages, revealing significant variations that correlate with the plant's developmental biology . This analytical approach is vital for both ecological studies and agricultural practices.

Development of Detection Methods

Innovative detection methods for this compound have been developed, including colorimetric assays that allow for quick identification of cyanogenic glycosides in food products. These methods enhance food safety protocols by enabling rapid screening for toxic compounds .

Case Study 1: Prunus laurocerasus Toxicity Assessment

In a comprehensive study on the toxicity of Prunus laurocerasus, researchers evaluated the effects of this compound on livestock. Clinical signs of poisoning were documented, highlighting the importance of understanding this compound's impact on animal health . The findings prompted guidelines for managing exposure to cherry laurel in agricultural settings.

Case Study 2: HPLC Analysis of this compound Content

A detailed HPLC analysis was conducted to track this compound levels in different parts of cherry laurel throughout its ripening process. Results indicated that this compound concentrations were highest in immature fruits and decreased significantly as the fruit matured, suggesting a strategic evolutionary advantage for seed dispersal . This study underscores the role of this compound not only as a defense mechanism but also as a factor influencing fruit palatability.

属性

CAS 编号 |

138-53-4 |

|---|---|

分子式 |

C14H17NO6 |

分子量 |

295.29 g/mol |

IUPAC 名称 |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9?,10-,11-,12+,13-,14-/m1/s1 |

InChI 键 |

ZKSZEJFBGODIJW-MXNNCRBYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |

手性 SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |

外观 |

Solid powder |

熔点 |

122-123°C |

Key on ui other cas no. |

138-53-4 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(R)-prunasin benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)- mandelonitrile-beta-glucoside prulaurasin prunasin prunasin, (R)-isomer prunasine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。